1-(5-Bromopentyl)-4-methylpiperazine hydrobromide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Bromopentyl)-4-methylpiperazine hydrobromide is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of a bromopentyl group attached to a methylpiperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-Bromopentyl)-4-methylpiperazine hydrobromide typically involves the reaction of 4-methylpiperazine with 1,5-dibromopentane. The reaction is carried out in the presence of a suitable solvent, such as acetonitrile or dimethylformamide, under reflux conditions. The product is then purified through recrystallization or column chromatography to obtain the hydrobromide salt.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions: 1-(5-Bromopentyl)-4-methylpiperazine hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopentyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromopentyl group to a pentyl group.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products Formed:
Nucleophilic Substitution: Formation of substituted piperazine derivatives.
Oxidation: Formation of N-oxides or other oxidized products.
Reduction: Formation of reduced piperazine derivatives.
Scientific Research Applications
1-(5-Bromopentyl)-4-methylpiperazine hydrobromide has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of various industrial products.
Mechanism of Action
The mechanism of action of 1-(5-Bromopentyl)-4-methylpiperazine hydrobromide involves its interaction with specific molecular targets. The bromopentyl group can undergo nucleophilic substitution, leading to the formation of active intermediates that interact with biological macromolecules. The piperazine ring may also play a role in binding to receptors or enzymes, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
1-(5-Bromopentyl)pyrrolidine hydrobromide: Similar structure with a pyrrolidine ring instead of a piperazine ring.
5-Bromopentyl acetate: Contains a bromopentyl group but with an acetate functional group.
Uniqueness: 1-(5-Bromopentyl)-4-methylpiperazine hydrobromide is unique due to the presence of both a bromopentyl group and a methylpiperazine ring. This combination imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various research applications.
Properties
CAS No. |
2006277-25-2 |
---|---|
Molecular Formula |
C10H22Br2N2 |
Molecular Weight |
330.10 g/mol |
IUPAC Name |
1-(5-bromopentyl)-4-methylpiperazine;hydrobromide |
InChI |
InChI=1S/C10H21BrN2.BrH/c1-12-7-9-13(10-8-12)6-4-2-3-5-11;/h2-10H2,1H3;1H |
InChI Key |
KWBXZXPBSOXBHG-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)CCCCCBr.Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.